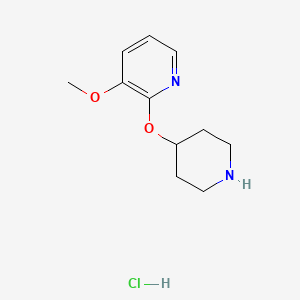

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

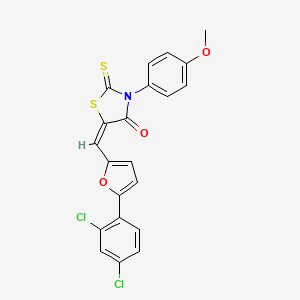

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride is a chemical compound with the formula C11H17ClN2O2 and a molecular weight of 244.72 . It is a solid substance .

Synthesis Analysis

While specific synthesis methods for 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride are not available in the search results, piperidine derivatives are synthesized using various intra- and intermolecular reactions . Protodeboronation of pinacol boronic esters is one such method .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H . This indicates the presence of a piperidine ring and a pyridine ring in the molecule.Physical And Chemical Properties Analysis

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride is a solid substance . More specific physical and chemical properties are not available in the search results.Scientific Research Applications

Conversion to Pyrrolidines

- Boron(III) bromide-induced ring contraction : 3-Methoxypiperidines, a category which includes 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, can be converted into 2-(bromomethyl)pyrrolidines. This transformation involves an intermediate bicyclic aziridinium ion, showcasing a rare piperidine to pyrrolidine conversion (Tehrani et al., 2000).

Synthetic Bacteriochlorins

- Incorporation in Bacteriochlorins : A study shows the use of spiro-piperidine units in synthetic bacteriochlorins, where a spiro-piperidine unit replaces a geminal dimethyl group. This modification allows for nitrogen derivatization and tuning of spectral properties, indicating its utility in synthetic chemistry (Reddy et al., 2013).

Synthesis of Pyrrolidine Derivatives

- Synthesis of Pyrrolidine Derivatives : Pyrrolidin-2-one and pyrrolidine derivatives, synthesized with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrate significant antiarrhythmic and antihypertensive activities. This suggests the potential of derivatives of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride in pharmacological applications (Malawska et al., 2002).

Radioligand for Dopamine D4 Receptors

- Evaluation as a Dopamine D4 Antagonist : A study on the compound (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753), a derivative of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, as a potential radioligand for non-invasive assessment of Dopamine D4 receptors using PET, suggests its application in neurological research (Matarrese et al., 2000).

Synthesis of Diamines

- Synthesis of Conformationally Rigid Diamine : 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, is synthesized as a conformationally rigid diamine, emphasizing its importance in medicinal chemistry. This indicates potential applications in developing rigid, bioactive molecules (Smaliy et al., 2011).

Antitumor Activity

- Bis-Indole Derivatives Study : Research demonstrates that compounds with two indole systems separated by a heterocycle, like pyridine, exhibit significant antitumor activity. This points to the potential use of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride derivatives in cancer research (Andreani et al., 2008).

Antimicrobial Activity

- Pyridine Derivatives as Antimicrobial Agents : New pyridine derivatives, like 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, demonstrate variable and modest antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Patel et al., 2011).

Inhibitors for c-Met/ALK

- c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, related to 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, have been identified as potent, selective c-Met/ALK dual inhibitors, indicating their potential in targeted cancer therapies (Li et al., 2013).

Nucleophilic Substitution Catalysis

- Aromatic Nucleophilic Substitution : The compound's related reactivity in aromatic nucleophilic substitution reactions, particularly with cyclic secondary amines, underlines its potential application in organic synthesis and chemical research (Consiglio et al., 1982).

Insecticidal Activity

- Pyridine Derivatives as Insecticides : Certain pyridine derivatives show significant insecticidal activity, suggesting the potential of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride derivatives in developing new insecticides (Bakhite et al., 2014).

HIV-1 Reverse Transcriptase Inhibitors

- Non-Nucleoside HIV-1 RT Inhibitors : Derivatives of 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride have been explored as non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting their potential in HIV research (Romero et al., 1994).

Antimicrobial Docking Studies

- Docking Studies in Antimicrobial Research : The synthesized pyran derivative 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, structurally similar to 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, has been asserted through spectral data and X-ray diffraction, showing potential for docking studies in antimicrobial research (Okasha et al., 2022).

Substance P Antagonist Synthesis

- Substance P Antagonist Synthesis : The synthesis of 3-piperidine(methan)amines and cyclic analogues, related to 3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride, indicates their potential as Substance P antagonists in therapeutic applications (Knoops et al., 1997).

Quantum Chemical Studies

- Corrosion Inhibition : Quantum chemical and molecular dynamic simulation studies on piperidine derivatives highlight their potential as corrosion inhibitors for iron, opening avenues for material science and industrial applications (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-methoxy-2-piperidin-4-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-14-10-3-2-6-13-11(10)15-9-4-7-12-8-5-9;/h2-3,6,9,12H,4-5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHQGRVYFBKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)OC2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(piperidin-4-yloxy)pyridinehydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-4-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2816486.png)

methylene]amino}oxy)carbonyl]thiophene](/img/structure/B2816487.png)

![3-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2816489.png)

![2-[Acetyl(propan-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2816490.png)

![1,1-difluoro-N-(thiophen-2-yl)-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2816495.png)

![(2As,8bR)-1,2a,3,8b-tetrahydrocyclobuta[c]chromen-2-one](/img/structure/B2816497.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-fluorobenzamide](/img/structure/B2816499.png)

![Methyl 2-(2-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2816500.png)